molecular formula C20H19N3O3S2 B2439677 N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide CAS No. 736169-76-9

N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide

Cat. No. B2439677
M. Wt: 413.51
InChI Key: FNSMNRJEYARUAD-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C20H19N3O3S2 and its molecular weight is 413.51. The purity is usually 95%.
The exact mass of the compound N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antioxidant Potential and Therapeutic Uses

N-acetyl-l-cysteine (NAC) showcases the importance of sulfur-containing compounds in therapeutics, especially as antioxidants. NAC acts as a precursor for glutathione synthesis, aiding in cellular defense against oxidative stress. This property could be extrapolated to the study compound, suggesting potential research applications in studying oxidative stress mitigation (Rushworth & Megson, 2014).

Inhibition of Cytochrome P450 Isoforms

Research on chemical inhibitors of cytochrome P450 isoforms, including studies on sulfonyl-containing compounds, highlights the importance of such structures in modulating drug metabolism. This is relevant for designing compounds to mitigate drug-drug interactions, an area where the study compound could find application (Khojasteh et al., 2011).

Sulfa Drug Analogs and Biological Activities

Sulfa drug analogs, particularly those involving sulfonyl groups, have been explored for a variety of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer properties. Given the structural motifs in N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide, it's plausible that this compound could be studied for similar biological activities (Elgemeie et al., 2019).

Antimicrobial Resistance and Environmental Persistence

Sulfamethoxazole, a compound related through its sulfonyl moiety, has been the subject of research due to its persistence in the environment and potential in contributing to antimicrobial resistance. Studies focusing on removal techniques could guide research on the environmental impact and degradation pathways of similar compounds (Prasannamedha et al., 2020).

Potential in Antitumor Research

The exploration of sulfonamides in antitumor research presents another avenue for investigation, given their roles in various biological activities. The complex chemistry and potential medicinal applications suggest that compounds like N-cyclopropyl-2-{[2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide could be valuable in cancer research (Azevedo-Barbosa et al., 2020).

properties

IUPAC Name

2-[[5-(benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3S2/c24-17(21-15-11-12-15)13-27-19-20(28(25,26)16-9-5-2-6-10-16)23-18(22-19)14-7-3-1-4-8-14/h1-10,15H,11-13H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSMNRJEYARUAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CSC2=C(NC(=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-((2-phenyl-4-(phenylsulfonyl)-1H-imidazol-5-yl)thio)acetamide

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